molecular formula C15H13Cl2NO4S B2738416 N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-17-1

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B2738416
CAS RN: 884987-17-1
M. Wt: 374.23
InChI Key: DBDTYLWTXNYKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DCG-IV, is a potent and selective agonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). This compound has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.

Scientific Research Applications

Interaction with Glycine Receptors

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine is structurally related to compounds that have been investigated for their interaction with glycine receptors, particularly in the context of the N-methyl-D-aspartate (NMDA) receptor. These receptors play a crucial role in excitatory neurotransmission and are a target for developing neuroprotective agents. For instance, research on thieno[2,3-b]pyridinones, which share a functional moiety with N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, has shown potential in acting as cytoprotectants and inhibitors of [3H]glycine binding to the NMDA receptor, suggesting applications in neuroprotection and the treatment of neurological disorders (Buchstaller et al., 2006).

Enantioselective Inclusion Properties

Studies on related compounds, such as (R)-phenylglycyl-(R)-phenylglycine, have revealed enantioselective inclusion properties for certain sulfoxides, suggesting applications in chiral separation and recognition technologies. These findings provide insights into designing more efficient methods for enantioselective separation and analysis of chiral compounds, which is fundamental in pharmaceutical research and development (Akazome et al., 2000).

Herbicide Transport and Environmental Impact

Research on the transport of herbicides, such as glyphosate and glufosinate, through field lysimeters has highlighted the importance of understanding the environmental fate and mobility of these compounds. Such studies inform the development of agricultural practices that minimize environmental impact and contribute to the sustainability of agricultural systems (Malone et al., 2004).

Molecular Docking and Biological Investigation

The synthesis and characterization of glycine-based sulfonamide derivatives, including their complexes, have been subject to molecular docking and biological investigations to explore their potential as ligands or inhibitors for specific biological targets. These studies are crucial for drug discovery and development processes, providing a foundation for identifying new therapeutic agents (Shafieyoon et al., 2019).

properties

IUPAC Name

2-(2,3-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c1-10-5-7-11(8-6-10)23(21,22)18(9-14(19)20)13-4-2-3-12(16)15(13)17/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDTYLWTXNYKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.